molecular formula C14H11BrN4OS B5052613 6-bromo-N-[2-(methylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-[2-(methylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B5052613
M. Wt: 363.23 g/mol
InChI Key: KYRNFTYBZCKYNO-UHFFFAOYSA-N
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Description

6-bromo-N-[2-(methylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[2-(methylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 2-aminopyrazole with a brominated phenyl isothiocyanate under basic conditions, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[2-(methylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-bromo-N-[2-(methylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Acts as a probe to study biological pathways and interactions.

    Medicine: Investigated for its potential as a kinase inhibitor, particularly in cancer therapy.

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-(methylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells, leading to cell cycle arrest and apoptosis. The molecular targets include cyclin-dependent kinases (CDKs) and other related enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

6-bromo-N-[2-(methylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methylsulfanyl group enhances its reactivity and potential as a kinase inhibitor compared to other similar compounds .

Properties

IUPAC Name

6-bromo-N-(2-methylsulfanylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4OS/c1-21-12-5-3-2-4-10(12)17-14(20)11-6-13-16-7-9(15)8-19(13)18-11/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRNFTYBZCKYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=NN3C=C(C=NC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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